molecular formula C21H26N2O4S B11124110 4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide

4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide

Cat. No.: B11124110
M. Wt: 402.5 g/mol
InChI Key: DMLQDNGMFQWELS-UHFFFAOYSA-N
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Description

3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a tetrahydroisoquinoline moiety, and a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the tetrahydroisoquinoline moiety and the subsequent attachment of the sulfonamide group. Common synthetic routes may involve the use of reagents such as ethylene glycol, hydroxylamine, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the tetrahydroisoquinoline moiety may interact with receptors or other proteins. These interactions can lead to various biological effects, such as inhibition of cell growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-4-[2-OXO-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its combination of a sulfonamide group and a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C21H26N2O4S/c1-3-11-22-28(25,26)19-8-9-20(16(2)13-19)27-15-21(24)23-12-10-17-6-4-5-7-18(17)14-23/h4-9,13,22H,3,10-12,14-15H2,1-2H3

InChI Key

DMLQDNGMFQWELS-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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